N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
CAS No.: 852367-35-2
Cat. No.: VC8445768
Molecular Formula: C17H23N3O2
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852367-35-2 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
| Standard InChI | InChI=1S/C17H23N3O2/c1-3-20(4-2)11-7-10-18-17(22)16(21)14-12-19-15-9-6-5-8-13(14)15/h5-6,8-9,12,19H,3-4,7,10-11H2,1-2H3,(H,18,22) |
| Standard InChI Key | KYCPGUSJRYVRRB-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
| Canonical SMILES | CCN(CC)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Introduction
N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. These compounds are widely studied for their biological activities, particularly in pharmaceutical and medicinal chemistry. The molecule consists of an indole core linked to an acetamide group and a diethylamino-propyl substituent, which contributes to its chemical and biological properties.
Synthesis
The synthesis of N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves:
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Indole Derivative Preparation: The indole core is synthesized or sourced as a precursor.
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Amidation Reaction: The oxoacetamide group is introduced via reaction with acyl chlorides or related intermediates.
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Alkylation: The diethylamino-propyl chain is attached through nucleophilic substitution or reductive amination.
These steps often require controlled conditions such as specific solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine).
Mechanism of Action
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Caspase Activation: Studies on similar compounds indicate activation of caspase-3 and caspase-8, leading to programmed cell death.
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DNA Interaction: The indole core facilitates binding to DNA or enzymes involved in replication, disrupting cancer cell proliferation .
Other Potential Activities
Indole-based compounds are also known for:
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Antioxidant properties
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Anti-inflammatory effects
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Neuroprotective potential
Cytotoxicity
In vitro studies on related compounds have shown selective cytotoxicity against cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and Hela (cervical cancer). For example, IC50 values for similar compounds range from 10–15 μM .
Molecular Docking Studies
Docking studies reveal strong interactions with protein targets such as kinases or DNA-binding enzymes, which may explain their efficacy in inhibiting tumor growth .
Comparison with Related Compounds
| Property | N-[3-(diethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide | Related Indole Derivatives |
|---|---|---|
| Antitumor Activity | High | Moderate to High |
| Solubility | Enhanced by diethylamino group | Varies |
| Mechanism of Action | Caspase-dependent apoptosis | Similar |
| Synthesis Complexity | Moderate | Varies |
Future Directions
The compound's structure suggests potential for further development:
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Optimization: Modifications at the diethylamino-propyl chain or indole core could enhance specificity and potency.
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Combination Therapy: Synergistic effects with existing chemotherapeutic agents warrant investigation.
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Broader Applications: Beyond oncology, exploration into neurodegenerative diseases or inflammatory conditions is promising.
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